

Application Note: Determination of Strontium Content in Diricinoleate Compounds by ICP-OES

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Compound of Interest

Compound Name: *Strontium diricinoleate*

Cat. No.: *B15176774*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantification of strontium (Sr) in diricinoleate compounds, a common organic matrix in pharmaceutical and cosmetic formulations. The method utilizes Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), a robust and sensitive technique for elemental analysis.^{[1][2]} A critical component of this protocol is the sample preparation, which employs microwave-assisted acid digestion to effectively break down the complex organic matrix, ensuring accurate and reproducible results. The method is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q3D guidelines and United States Pharmacopeia (USP) General Chapters <232> and <233> for elemental impurities.^{[3][4]}

Introduction

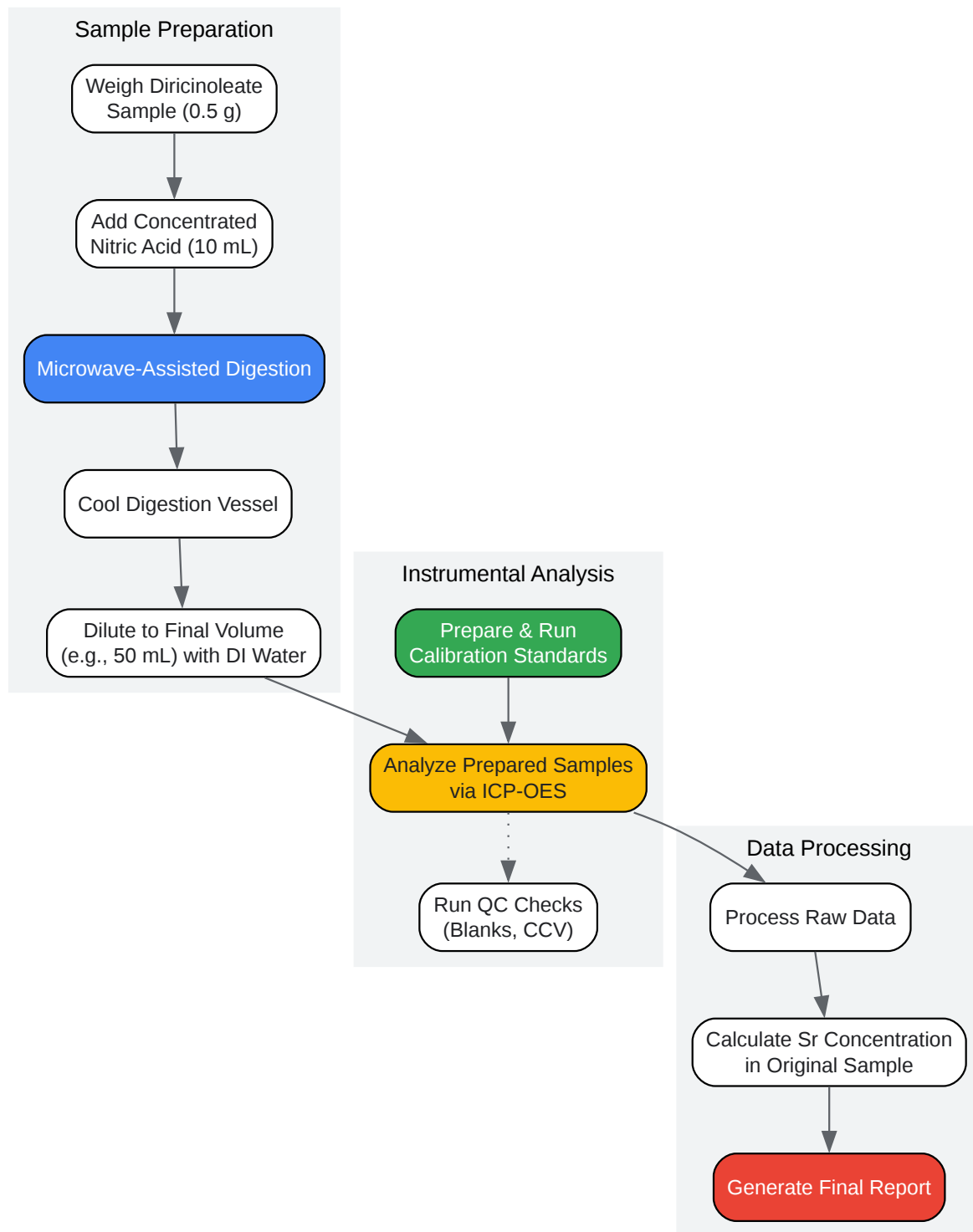
Diricinoleate compounds are esters of ricinoleic acid, characterized by their oily and complex organic nature. Strontium may be present in these compounds as an intentional additive or as an elemental impurity from raw materials, manufacturing processes, or container closure systems. Accurate quantification is essential for quality control, regulatory compliance, and risk assessment.^[4]

Modern analytical techniques like ICP-OES and ICP-MS have replaced older, less sensitive methods for determining elemental impurities.^[1] ICP-OES is selected for this application due to

its ability to detect a wide range of elements at low concentrations and its suitability for various sample matrices after appropriate preparation.^{[1][5]} The key challenge in analyzing oily organic matrices is the sample preparation. This protocol employs a high-pressure, closed-vessel microwave digestion technique to ensure the complete decomposition of the organic material, preventing interferences and yielding a clear, aqueous solution suitable for ICP-OES analysis.^[6]

Experimental Workflow

The overall experimental process is outlined in the diagram below, from sample receipt to the final data analysis and reporting.



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Caption: Workflow for Strontium Analysis in Diricinoleate.

Detailed Protocols

Materials and Reagents

- Diricinoleate Sample
- Strontium Standard (1000 µg/mL): NIST traceable.
- Concentrated Nitric Acid (69%, v/v): Trace metal grade.
- Deionized (DI) Water: >18 MΩ·cm resistivity.
- Microwave Digestion Vessels: High-pressure, TFM-lined.
- Class A Volumetric Flasks: Various sizes (10 mL, 50 mL, 100 mL).
- Pipettes and Pipette Tips

Instrumentation

An ICP-OES system equipped with a dual-view torch, a Scott-type spray chamber, and a cross-flow nebulizer is recommended.^[7] The instrumental parameters should be optimized for strontium analysis.

Parameter	Setting	Purpose
RF Power	1300 W	Plasma generation and maintenance
Plasma Gas Flow	15 L/min	Sustains the plasma
Auxiliary Gas Flow	0.5 L/min	Lifts the plasma off the torch injector
Nebulizer Gas Flow	0.7 L/min	Aerosol generation and transport
Pump Rate	1.5 mL/min	Sample introduction rate
Viewing Mode	Axial	Enhanced sensitivity for low concentrations
Wavelength	407.771 nm, 421.552 nm	Primary and secondary emission lines for Strontium
Replicates	3	Ensures precision of measurement
Integration Time	5 seconds	Duration of signal measurement

Table 1: Suggested ICP-OES Instrumental Parameters.

Sample Preparation: Microwave-Assisted Acid Digestion

- Accurately weigh approximately 0.5 g of the diricinoleate sample directly into a clean, dry microwave digestion vessel.
- Carefully add 10 mL of concentrated nitric acid to the vessel in a fume hood.
- Seal the vessel according to the manufacturer's instructions and place it in the microwave digestion system.
- Digest the sample using a program designed for organic matrices. A typical program is detailed in Table 2.

- After the program is complete, allow the vessels to cool to room temperature before opening.
- Quantitatively transfer the clear digestate to a 50 mL Class A volumetric flask.
- Dilute to the mark with deionized water, cap, and invert to mix thoroughly. This solution is now ready for ICP-OES analysis.

Step	Ramp Time (min)	Hold Time (min)	Temperature (°C)	Pressure (bar)
1	15	10	180	40
2	10	15	210	60
3 (Cool)	-	30	50	-

Table 2: Example Microwave Digestion Program for Oily Matrices.

Preparation of Calibration Standards

- Prepare a series of calibration standards by diluting the 1000 µg/mL strontium stock solution.
- A typical calibration range would be 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL.
- To matrix-match the standards with the samples, ensure the final acid concentration is the same as in the prepared sample solutions (e.g., 20% nitric acid).

Method Validation

The analytical procedure should be validated to demonstrate its suitability for its intended purpose, as per USP <233> and ICH Q2(R1) guidelines.^{[4][8]}

Specificity

Specificity is demonstrated by analyzing a blank diricinoleate sample (known to be free of strontium) and ensuring no signal is detected at the strontium emission wavelengths. Additionally, spectral interferences from other elements should be evaluated and, if present, corrected for.

Accuracy (Spike Recovery)

Accuracy is assessed by spiking the diricinoleate sample with known concentrations of strontium at three levels (e.g., 50%, 100%, and 150% of the target concentration) before the digestion step.[8] The recovery of the added strontium is then calculated.

Precision (Repeatability)

Precision is determined by analyzing a minimum of six independent preparations of a spiked sample at 100% of the target concentration. The relative standard deviation (RSD) of the results is calculated.

Validation Parameter	Acceptance Criteria	Hypothetical Result
Accuracy (Spike Recovery)	70% – 150% ^[8]	98.5% (at 100% level)
Precision (RSD)	≤ 20%	3.1%
Linearity (R ²)	≥ 0.995	0.9998
Limit of Quantitation (LOQ)	-	0.02 µg/g

Table 3: Summary of Method Validation Parameters and Typical Results.

Calculation

The strontium content in the original diricinoleate sample is calculated using the following formula:

$$\text{Sr Content (}\mu\text{g/g)} = (C \times V) / W$$

Where:

- C = Concentration of Sr measured by ICP-OES (µg/mL)
- V = Final diluted volume of the prepared sample (mL)
- W = Weight of the diricinoleate sample (g)

Conclusion

The described method, combining microwave-assisted acid digestion with ICP-OES analysis, provides a reliable and robust protocol for the determination of strontium content in complex diricinoleate compounds. The procedure is sensitive, accurate, and precise, making it suitable for routine quality control and regulatory submissions in the pharmaceutical and allied industries. Proper method validation is critical to ensure data quality and compliance.

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